Molecular Weight and Lipophilicity Differentiation vs. Tetrahydro-benzothiophene Analog
The target compound (MW 343.40 g/mol; C₁₈H₁₇NO₄S) is 26.0 Da lighter than the tetrahydro-1-benzothiophene analog ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (MW 369.46 g/mol; C₂₀H₁₉NO₄S) [1]. The increased aliphatic ring fusion in the tetrahydro analog elevates XLogP3-AA to 5.5 versus a predicted XLogP3-AA of approximately 4.4 for the target compound, a shift that brings the tetrahydro analog closer to exceeding standard drug-likeness thresholds and alters its tissue distribution profile [1].
| Evidence Dimension | Molecular weight and lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 343.40 g/mol; Predicted XLogP3-AA ≈ 4.4 |
| Comparator Or Baseline | Tetrahydro-1-benzothiophene analog (CID 981418): MW = 369.46 g/mol; XLogP3-AA = 5.5 |
| Quantified Difference | ΔMW = −26.0 g/mol (−7.0%); ΔXLogP3-AA ≈ −1.1 log units |
| Conditions | Computed physicochemical properties (PubChem 2024.11.20 release; XLogP3 3.0 algorithm) |
Why This Matters
The lower molecular weight and lipophilicity of the target compound place it more favorably within Lipinski and Veber drug-likeness space, potentially simplifying downstream lead optimization relative to the heavier, more lipophilic tetrahydro analog.
- [1] PubChem. Ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. PubChem CID 981418. Molecular Weight: 369.4 g/mol; XLogP3-AA: 5.5. View Source
